molecular formula C12H14O2 B8630925 2-(3-Isopropenylphenyl)propanoic acid

2-(3-Isopropenylphenyl)propanoic acid

Cat. No. B8630925
M. Wt: 190.24 g/mol
InChI Key: ULMIEFRMUDVNPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063242B2

Procedure details

1N NaOH (5 ml) was added to a solution of the ester in dioxan (5 ml) and the solution is stirred at r.t. overnight. After evaporation of the organic solvent, the mixture is acidified to pH=2 with 2N HCl until complete precipitation of the product, which is isolated, as a white solid by filtration.
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].C([O:7][CH2:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([C:16]([CH3:18])=[CH2:17])[CH:11]=1)(=O)CC.O1CCOC[CH2:20]1>>[C:16]([C:12]1[CH:11]=[C:10]([CH:9]([CH3:20])[C:8]([OH:7])=[O:1])[CH:15]=[CH:14][CH:13]=1)([CH3:18])=[CH2:17] |f:0.1|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)OCCC1=CC(=CC=C1)C(=C)C
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution is stirred at r.t. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the organic solvent
CUSTOM
Type
CUSTOM
Details
the mixture is acidified to pH=2 with 2N HCl until complete precipitation of the product
CUSTOM
Type
CUSTOM
Details
which is isolated, as a white solid by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(=C)(C)C=1C=C(C=CC1)C(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.